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Compound of Interest

Compound Name: rac-cis-1-Deshydroxy Rasagiline

Cat. No.: B586168 Get Quote

An examination of the key metabolic products of rasagiline, with a focus on (R)-1-aminoindan,

reveals a distinct pharmacological profile characterized by neuroprotective properties

independent of significant monoamine oxidase inhibition. This technical guide provides an in-

depth analysis of the available data for researchers, scientists, and drug development

professionals.

The compound "rac-cis-1-deshydroxy rasagiline" is not a recognized chemical name in

widespread scientific literature. It is likely a misnomer for a metabolite of rasagiline. Rasagiline,

a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), undergoes extensive

metabolism in the liver, primarily through the cytochrome P450 enzyme CYP1A2. This process

yields several metabolites, the most significant of which is (R)-1-aminoindan. Other metabolites

include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-

AI). This document will focus on the pharmacological profile of these known metabolites, with a

primary emphasis on the major metabolite, (R)-1-aminoindan.

Enzyme and Receptor Binding Profile
The metabolites of rasagiline exhibit a pharmacological profile distinct from the parent

compound. Notably, (R)-1-aminoindan, the major metabolite, is largely devoid of the potent

MAO-B inhibitory activity that characterizes rasagiline.[1] This metabolite and others show

weak or negligible affinity for a range of other receptors and transporters.
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Compoun
d

Target
Assay
Type

Species Ki (nM) IC50 (nM)
Referenc
e

(R)-1-

aminoinda

n

MAO-B Inhibition Human - Weak [1]

MAO-A Inhibition Human - Weak [1]

Dopamine

Transporte

r (DAT)

Reuptake

Inhibition
Rat - 1,000,000 [2]

Norepinep

hrine

Transporte

r (NET)

Reuptake

Inhibition
Rat - >35,700 [2]

3-hydroxy-

N-

propargyl-

1-

aminoinda

n (3-OH-

PAI)

- - - - -
No data

available

3-hydroxy-

1-

aminoinda

n (3-OH-

AI)

- - - - -
No data

available

Table 1: Quantitative Enzyme and Receptor Binding Data for Rasagiline Metabolites.

Neuroprotective and Anti-apoptotic Effects
A significant body of research has focused on the neuroprotective properties of rasagiline's

metabolites, particularly (R)-1-aminoindan. These effects are observed in various in vitro

models of neuronal injury and apoptosis and are independent of MAO-B inhibition.
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In Vitro Efficacy
(R)-1-aminoindan has demonstrated protective effects in several cell-based assays of

neurotoxicity and apoptosis.

Compound Cell Line
Insult/Mode
l

Effect
Concentrati
on

Reference

(R)-1-

aminoindan
PC-12 cells

Serum and

NGF

deprivation

Neuroprotecti

ve, Anti-

apoptotic

1 µM [3]

SK-N-SH

neuroblastom

a cells

High-density

culture-

induced

apoptosis

Reduced

apoptosis,

Increased

Bcl-2 and

Bcl-xl

0.1-1 µM [4]

PC-12 cells

6-

hydroxydopa

mine (6-

OHDA)

toxicity

Neuroprotecti

ve
Not specified [4]

Table 2: In Vitro Neuroprotective Efficacy of (R)-1-aminoindan.

Experimental Protocols
In Vitro Neuroprotection Assay in PC-12 Cells
This protocol outlines a typical experiment to assess the neuroprotective effects of a test

compound against serum and nerve growth factor (NGF) deprivation-induced apoptosis in PC-

12 cells.

Cell Culture: PC-12 cells are cultured in RPMI 1640 medium supplemented with 10% horse

serum, 5% fetal bovine serum, and antibiotics.

Plating: Cells are seeded in 96-well plates at a suitable density.
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Induction of Apoptosis: After cell attachment, the growth medium is replaced with a serum-

and NGF-free medium to induce apoptosis.

Treatment: The test compound (e.g., (R)-1-aminoindan) is added to the serum- and NGF-

free medium at various concentrations (e.g., 1 µM) for a specified duration (e.g., 24 hours).

Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate

dehydrogenase (LDH) release.

Assessment of Apoptosis: Apoptosis can be quantified using an enzyme-linked

immunosorbent assay (ELISA) to detect histone-associated DNA fragments or by TUNEL

staining.
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Experimental workflow for in vitro neuroprotection assay.

Signaling Pathways
The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the

activation of specific intracellular signaling pathways. Studies have implicated the Protein

Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways in these effects.
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Activation of these pathways leads to the upregulation of anti-apoptotic proteins such as Bcl-2

and Bcl-xl, and the downregulation of pro-apoptotic proteins like cleaved caspase-3 and

caspase-9.

Cellular Signaling Cascade

Downstream Effects

(R)-1-aminoindan

Activation of PKC
(specifically PKCε)

Activation of MAPK/ERK pathway

Increased expression of
anti-apoptotic proteins

(Bcl-2, Bcl-xl)

Decreased cleavage of
pro-apoptotic caspases
(Caspase-9, Caspase-3)

Neuroprotection and
Increased Cell Survival

Click to download full resolution via product page

Signaling pathway for (R)-1-aminoindan-mediated neuroprotection.

Pharmacokinetics
Rasagiline is rapidly absorbed and extensively metabolized, with less than 1% of the parent

drug excreted unchanged in the urine. The major metabolite, (R)-1-aminoindan, is formed

through N-dealkylation.
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Parameter Rasagiline (R)-1-aminoindan Reference

Bioavailability ~36% - [1]

Tmax 0.5 - 1 hour ~2 hours [1]

Half-life (t1/2) ~3 hours - [1]

Metabolism
Hepatic (primarily

CYP1A2)
- [1]

Excretion Primarily renal - [1]

Table 3: Pharmacokinetic Parameters of Rasagiline and its Major Metabolite.

Summary and Future Directions
The pharmacological profile of rasagiline's metabolites, particularly (R)-1-aminoindan, is

markedly different from the parent compound. While rasagiline is a potent MAO-B inhibitor, its

major metabolite lacks significant activity at this target. Instead, (R)-1-aminoindan exhibits

neuroprotective and anti-apoptotic properties that are mediated through the activation of pro-

survival signaling pathways. These findings suggest that the therapeutic effects of rasagiline in

neurodegenerative diseases may be attributed not only to its MAO-B inhibition but also to the

independent neuroprotective actions of its primary metabolite.

Further research is warranted to fully elucidate the receptor binding profiles and in vivo efficacy

of all of rasagiline's metabolites. A deeper understanding of these compounds could inform the

development of novel therapeutic strategies for a range of neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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